molecular formula C12H16BrNO B5794954 4-bromo-N-(1,1-dimethylpropyl)benzamide CAS No. 701217-69-8

4-bromo-N-(1,1-dimethylpropyl)benzamide

Cat. No. B5794954
CAS RN: 701217-69-8
M. Wt: 270.17 g/mol
InChI Key: MVNSIMDMFVRNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1,1-dimethylpropyl)benzamide, also known as BDMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDMC is classified as a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

4-bromo-N-(1,1-dimethylpropyl)benzamide works by binding to a specific protein and inhibiting its activity. The exact mechanism of action may vary depending on the specific protein being targeted, but in general, 4-bromo-N-(1,1-dimethylpropyl)benzamide acts as a competitive inhibitor, preventing the protein from carrying out its normal function.
Biochemical and physiological effects:
4-bromo-N-(1,1-dimethylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein being targeted. In cancer cells, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been shown to induce cell death and inhibit cell proliferation. In neurons, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been shown to enhance synaptic plasticity and improve learning and memory. In immune cells, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been shown to regulate the immune response and modulate inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(1,1-dimethylpropyl)benzamide in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of inhibiting those proteins without affecting other cellular processes. However, one limitation of using 4-bromo-N-(1,1-dimethylpropyl)benzamide is its potential for off-target effects, which can lead to unintended consequences and make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 4-bromo-N-(1,1-dimethylpropyl)benzamide. One area of interest is the development of new compounds based on the structure of 4-bromo-N-(1,1-dimethylpropyl)benzamide that may have improved potency or selectivity for specific proteins. Another area of interest is the use of 4-bromo-N-(1,1-dimethylpropyl)benzamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-(1,1-dimethylpropyl)benzamide and its potential applications in various fields of scientific research.

Synthesis Methods

4-bromo-N-(1,1-dimethylpropyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 1,1-dimethylpropylamine in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process typically involves multiple steps of purification and isolation to obtain a pure product.

Scientific Research Applications

4-bromo-N-(1,1-dimethylpropyl)benzamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been shown to inhibit the growth of tumor cells by targeting specific proteins involved in cell division and proliferation. In neuroscience, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been used to study the mechanisms of synaptic plasticity and the role of specific proteins in learning and memory. In immunology, 4-bromo-N-(1,1-dimethylpropyl)benzamide has been used to study the function of immune cells and their response to various stimuli.

properties

IUPAC Name

4-bromo-N-(2-methylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSIMDMFVRNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281299
Record name 4-Bromo-N-(1,1-dimethylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701217-69-8
Record name 4-Bromo-N-(1,1-dimethylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701217-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(1,1-dimethylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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